

Physical appearance and state of Methyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-chloro-3-methylisonicotinate
Cat. No.:	B1465135

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characterization of **Methyl 2-chloro-3-methylisonicotinate**

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical appearance, state, and key characterization protocols for **Methyl 2-chloro-3-methylisonicotinate** (CAS No. 787596-41-2). As a pivotal heterocyclic building block in organic synthesis, a precise understanding of its physicochemical properties is paramount for ensuring reproducibility and success in complex synthetic routes.

Executive Summary: Physicochemical Properties

Methyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative with significant utility in the synthesis of more complex molecules.^[1] Its fundamental properties are summarized below, providing a baseline for laboratory use.

Property	Value	Source(s)
CAS Number	787596-41-2	[2] [3] [4]
Molecular Formula	C ₈ H ₈ CINO ₂	[1] [2] [3]
Molecular Weight	185.61 g/mol	[1] [3]
Reported Physical State	Colorless Liquid (at room temperature)	[1]
Boiling Point	266.4 ± 35.0 °C at 760 mmHg	[2]
Density	1.248 g/cm ³	[2]
Solubility	Moderately soluble in dichloromethane, THF, and ethyl acetate	[1]
Storage Conditions	2-8°C under an inert atmosphere	[3] [4]

Section 1: Elucidation of Physical State and Appearance

Reported Observations and Potential Ambiguity

Methyl 2-chloro-3-methylisonicotinate is documented as a colorless liquid at standard ambient temperature.[\[1\]](#) However, it is crucial for the practicing scientist to recognize that the physical state of a compound with this molecular profile can be influenced by purity. For instance, related structures like Methyl 2-chloroisonicotinate (lacking the 3-methyl group) are described variably as a "White or Colorless to Yellow powder to lump to clear liquid," with a melting point of 32-36 °C.[\[5\]](#)[\[6\]](#) This suggests that minor structural changes or the presence of impurities could lead to **Methyl 2-chloro-3-methylisonicotinate** existing as a supercooled liquid or a very low-melting solid.

Causality Behind the Physical State

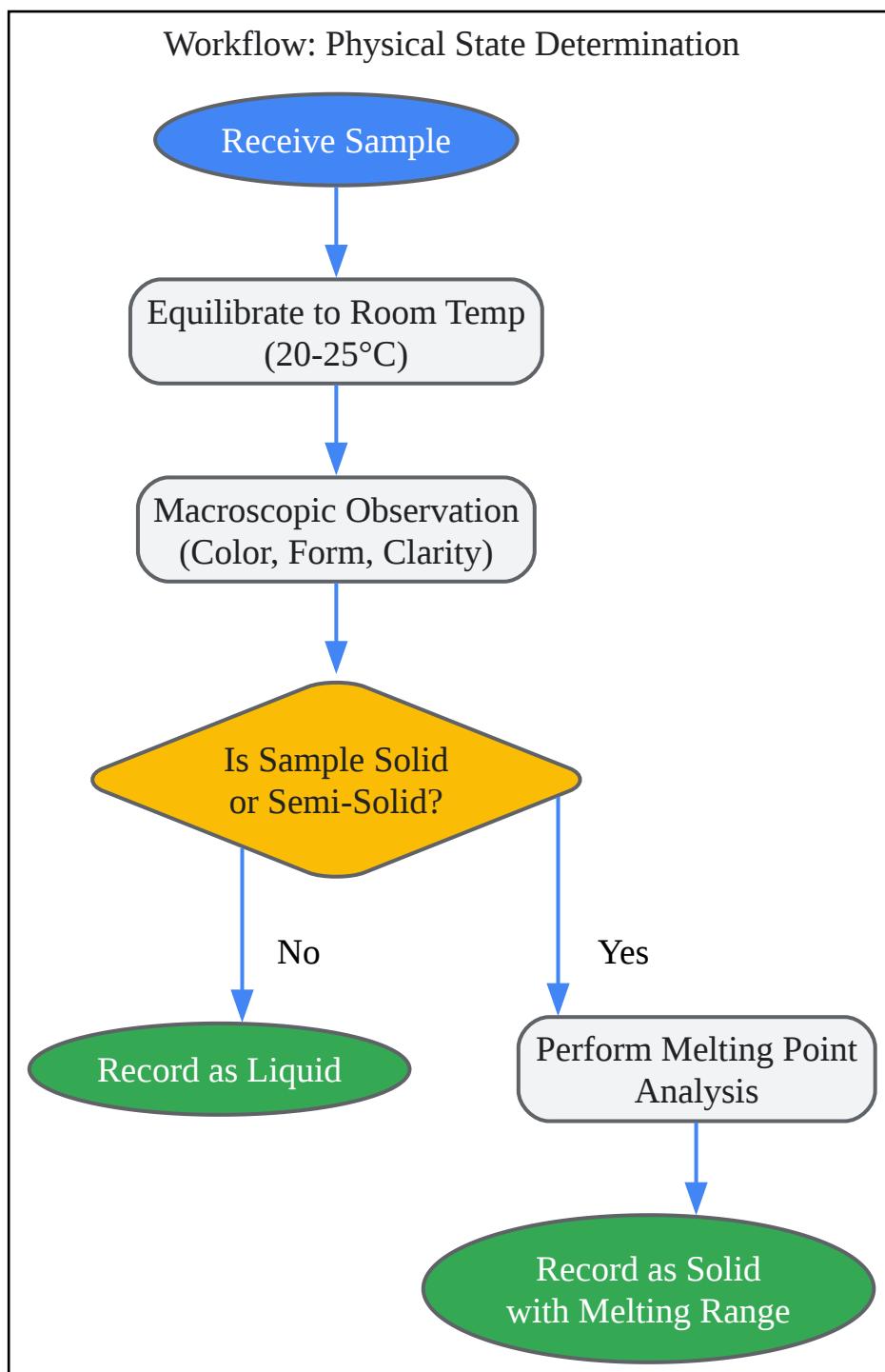
The physical state of a molecular compound is governed by the balance of its intermolecular forces versus the thermal energy of its environment. For **Methyl 2-chloro-3-**

methylisonicotinate, the key interactions are:

- Dipole-Dipole Forces: Arising from the polar C-Cl bond and the ester group.
- Van der Waals Forces: London dispersion forces increase with molecular size and surface area.

The absence of hydrogen bond donors limits the strength of these interactions, which is consistent with a relatively low boiling point for its molecular weight and its existence as a liquid.^[2] Impurities, such as residual solvents from its synthesis (e.g., DMF, methyl iodide), can cause significant freezing point depression, potentially explaining why a highly pure sample might solidify upon refrigeration while a less pure one remains liquid.^[1]

Experimental Protocol: Verification of Physical State


This self-validating protocol is designed to unambiguously determine the physical state of a newly received sample.

Objective: To accurately characterize the physical form, color, and clarity of **Methyl 2-chloro-3-methylisonicotinate** under standard laboratory conditions.

Methodology:

- Sample Equilibration:
 - Allow the sealed container to warm to ambient laboratory temperature (20-25°C) for at least 60 minutes before opening.
 - Causality: This prevents condensation of atmospheric moisture, which could hydrolyze the ester or otherwise contaminate the sample.
- Macroscopic Visual Inspection:
 - Place a small aliquot (approx. 50-100 µL) onto a clean, dry watch glass.
 - Observe the sample against both white and black backgrounds.
 - Record observations for:

- State: Is it a mobile liquid, a viscous oil, a waxy solid, or crystalline?
- Color: Note any coloration (e.g., colorless, pale yellow).
- Clarity: Is the liquid clear and free of particulates?
- Melting Point Determination (Conditional):
 - This step is performed only if the sample appears solid or semi-solid at ambient temperature.
 - Introduce a small amount of the material into a capillary tube.
 - Use a standard melting point apparatus to determine the melting range.
 - Interpretation: A sharp melting range close to room temperature confirms the material is a low-melting solid. A broad melting range suggests the presence of impurities.

[Click to download full resolution via product page](#)

Caption: Workflow for the initial determination of physical state.

Section 2: Comprehensive Characterization and Purity Assessment

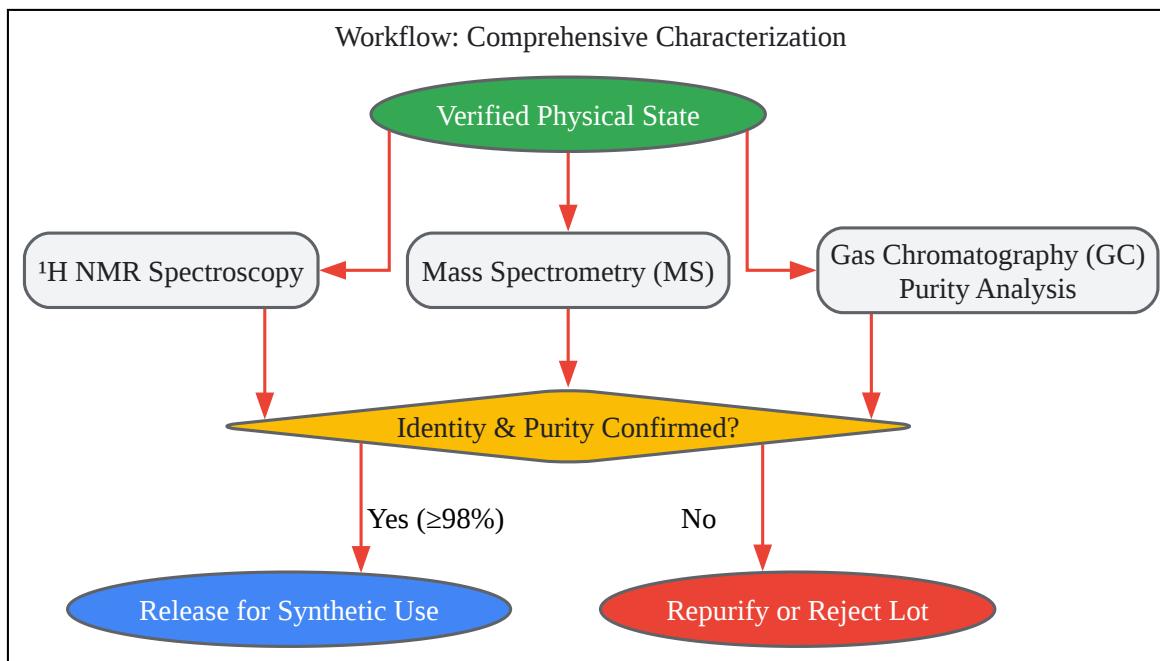
Verifying the chemical identity and purity is a prerequisite for any synthetic application. Impurities can not only alter the physical state but also lead to unforeseen side reactions.

Spectroscopic Identity Confirmation

Structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- ^1H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Published data for **Methyl 2-chloro-3-methylisonicotinate** in CDCl_3 shows key signals: a doublet of doublets for the H-6 proton around δ 8.32, a doublet for the H-5 proton at δ 7.53, a singlet for the ester methyl group at δ 3.96, and a singlet for the C3-methyl group at δ 2.59.[1]
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 186.14, confirming the molecular weight.[1]

Protocol: Purity Assessment via Gas Chromatography (GC)


Objective: To quantify the purity of the compound and identify any volatile impurities.

Rationale: GC is an ideal method for analyzing thermally stable and volatile compounds like **Methyl 2-chloro-3-methylisonicotinate**. It effectively separates the main component from residual solvents or synthetic byproducts.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as ethyl acetate.
- Instrument Conditions (Example):

- Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase at 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- Detector: Flame Ionization Detector (FID) at 280°C.
- Data Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive chemical characterization.

Section 3: Handling and Storage Recommendations

Proper handling and storage are vital to maintain the integrity of **Methyl 2-chloro-3-methylisonicotinate**.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[4]
- Rationale: Refrigeration slows down potential degradation pathways. The inert atmosphere prevents slow oxidation or reaction with atmospheric moisture. The chlorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic substitution, and proper storage minimizes these risks.[1]

Conclusion

While **Methyl 2-chloro-3-methylisonicotinate** is generally supplied as a colorless liquid, its proximity to a potential solid state necessitates empirical verification by the end-user. A systematic approach, beginning with careful observation and followed by rigorous spectroscopic and chromatographic analysis, is the cornerstone of reliable chemical research. By adhering to the protocols outlined in this guide, scientists can ensure the quality and integrity of this valuable synthetic intermediate, paving the way for predictable and successful outcomes in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. 787596-41-2|Methyl 2-chloro-3-methylisonicotinate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-Chloroisonicotinate | 58481-11-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. 58481-11-1 CAS MSDS (METHYL 2-CHLOROISONICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Physical appearance and state of Methyl 2-chloro-3-methylisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1465135#physical-appearance-and-state-of-methyl-2-chloro-3-methylisonicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com